Toremifene N-Oxide

Description

Propriétés

IUPAC Name |

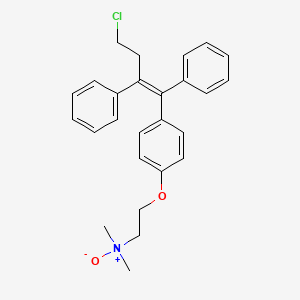

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-28(2,29)19-20-30-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHIASPFJAGSRF-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Toremifene N-Oxide typically involves the oxidation of Toremifene. One common method is the use of oxidizing agents such as sodium perborate in acetic acid. This reagent effectively oxidizes the tertiary amine group in Toremifene to form the N-oxide. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Metabolic Reactions

Toremifene N-Oxide is primarily formed via oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 . Key metabolic pathways include:

-

N-Oxidation : Direct oxidation of the tertiary amine group in toremifene, resulting in N-oxide formation. This reaction is pH-dependent, with higher rates observed under neutral conditions .

-

N-Demethylation : Catalyzed by CYP3A4, leading to the production of N-desmethyltoremifene, a metabolite with reduced pharmacological activity .

-

Hydroxylation : Occurs at the 4-position of the benzene ring, enhancing antiestrogenic activity .

Metabolites such as 4-hydroxy-N-oxide-toremifene have been identified in human urine, confirming these pathways .

Ozonation Reactions

Ozonolysis studies reveal pH-dependent reactivity and diverse transformation products (TPs):

Reaction Kinetics

| pH Condition | Second-Order Rate Constant (M⁻¹s⁻¹) | Major Pathway |

|---|---|---|

| Acidic (pH ≤ 5) | Criegee reaction, hydroxylation | |

| Neutral (pH 7–9) | N-Oxidation |

At neutral pH, ozone preferentially reacts with the unprotonated amine group, forming This compound as the primary product . Under acidic conditions, competing pathways like Criegee ozonide formation dominate .

Transformation Products

| Product | Structure | Formation Pathway |

|---|---|---|

| This compound | Direct N-oxidation | |

| 4-Hydroxy-Toremifene | Aromatic hydroxylation | |

| Secondary TPs (e.g., TP 286) | Combined N-oxide and hydroxylation | Sequential oxidation |

Synthetic and Structural Considerations

This compound is synthesized through controlled oxidation of toremifene. Key steps include:

-

Alkylation and Chlorination : Modifications to 4-hydroxybenzophenone to form the toremifene backbone.

-

Selective Oxidation : Use of ozone or enzymatic systems to introduce the N-oxide group .

The compound’s structure features:

-

A triphenylethylene core with a dimethylaminoethoxy side chain.

-

A polar N-oxide group enhancing solubility and metabolic stability .

Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Properties

Breast Cancer Treatment

Toremifene N-Oxide has been studied as an effective treatment for hormone receptor-positive breast cancer. In a clinical trial involving 1,035 patients, it was found that toremifene provided similar disease-free survival rates compared to tamoxifen, another common treatment for breast cancer. Specifically, the 5-year disease-free survival rates were 72% for toremifene and 69% for tamoxifen, indicating its efficacy as a therapeutic option in postmenopausal women with endocrine-responsive breast cancer .

Mechanism of Action

this compound acts by binding to estrogen receptors, exerting both estrogenic and antiestrogenic effects depending on various factors such as duration of treatment and target organ. Its antitumor effects are primarily attributed to its ability to compete with estrogen for binding sites in tumors, thereby inhibiting growth-stimulating effects .

Preventive Applications

Prostate Cancer Prevention

Recent studies have indicated that toremifene may also serve as a preventive agent for prostate cancer, particularly in men with high-grade prostatic intraepithelial neoplasia. This potential application is under investigation, highlighting the compound's versatility beyond breast cancer treatment .

Case Study: Endometrial Carcinogenesis

A study focused on the effects of toremifene on endometrial carcinogenesis in mice demonstrated significant preventive effects against estrogen-related endometrial adenocarcinoma. The results showed that treatment with toremifene reduced the incidence of tumors induced by estrogen exposure. Specifically, it decreased the expression of certain mRNAs related to tumor growth while increasing protective mRNA expressions .

Table: Clinical Outcomes of Toremifene vs. Tamoxifen

| Treatment | 5-Year Disease-Free Survival Rate | 5-Year Overall Survival Rate | Notable Side Effects |

|---|---|---|---|

| Toremifene | 72% | 85% | Minimal severe complications |

| Tamoxifen | 69% | 81% | Minimal severe complications |

Pharmacological Insights

This compound exhibits favorable pharmacokinetic properties, being well absorbed with a high volume of distribution (580 L). It primarily binds to serum proteins such as albumin (92%), which influences its therapeutic efficacy and safety profile .

Mécanisme D'action

Toremifene N-Oxide exerts its effects primarily through its interaction with estrogen receptors. The N-oxide group may influence the binding affinity and selectivity of the compound for these receptors. Upon binding, this compound can modulate the transcription of estrogen-responsive genes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the N-oxide group plays a crucial role in the compound’s activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with SERMs

Structural Analogues

Toremifene belongs to the triphenylethylene class of SERMs, sharing structural similarities with:

- Clomifene and Ospemifene : These SERMs exhibit similar estrogen receptor (ER) modulation but differ in side-chain substitutions, affecting tissue selectivity .

Table 1: Key Structural and Metabolic Differences

Estrogenic and Antiestrogenic Activity

In vitro studies show that toremifene, like tamoxifen, acts as an ER antagonist in breast tissue but exhibits agonist effects in bone and the uterus. However, toremifene N-Oxide’s ER affinity remains uncharacterized. Notably, toremifene and ospemifene activate C3-T1-Luc transcription (a marker of ER activity) at 100 nM, unlike tamoxifen, suggesting subtle differences in ER interaction .

Pharmacokinetic and Metabolic Comparisons

Formation of N-Oxide Derivatives

- This compound : Forms via ozonation or enzymatic N-oxidation. The reaction rate constant with ozone at neutral pH is $1.46 \times 10^8 \, \text{M}^{-1} \text{s}^{-1}$, lower than tamoxifen’s $3.17 \times 10^8 \, \text{M}^{-1} \text{s}^{-1}$, indicating slower oxidation .

- Tamoxifen N-Oxide: A known metabolite with weaker antiestrogenic activity compared to tamoxifen’s active metabolite, 4-hydroxytamoxifen .

Table 2: Reaction Kinetics of N-Oxide Formation via Ozonation

| Compound | Protonated Amine Rate Constant (M⁻¹s⁻¹) | Neutral Amine Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Toremifene | $4.37 \times 10^3$ | $1.46 \times 10^8$ |

| Tamoxifen | $1.57 \times 10^4$ | $3.17 \times 10^8$ |

Metabolic Pathways

Parent Compounds in Breast Cancer

- Toremifene vs. Tamoxifen: In premenopausal women, toremifene showed superior recurrence-free survival (HR = 0.385, $p = 0.041$) but similar overall survival (5-year rates: 100% vs. 98.4%) . Postmenopausal trials found equivalent efficacy in disease-free survival (72% vs. 69%) and safety .

- Raloxifene : Primarily used for osteoporosis, it reduces vertebral fractures by 50%, comparable to toremifene’s 79.5% risk reduction in men receiving androgen deprivation therapy .

Toxicity and Adverse Events

- Thromboembolic Risk: Toremifene and tamoxifen have comparable rates of venous thromboembolism (2.1% vs. 1.0%, $p = 0.26$) .

- 3 cases in a 1,035-patient trial) .

- Developmental Toxicity : Both toremifene and tamoxifen inhibit uterine development in rodents, leading to warnings about use during pregnancy .

Implications of N-Oxide Formation

- Environmental Impact : this compound is a stable transformation product in water treatment, though less reactive than tamoxifen N-Oxide .

Activité Biologique

Toremifene N-Oxide is a derivative of the selective estrogen receptor modulator (SERM) toremifene. This compound exhibits significant biological activity primarily through its interactions with estrogen receptors (ERs), leading to various pharmacological effects, particularly in cancer treatment and hormonal regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

This compound primarily targets estrogen receptors, exhibiting both estrogenic and antiestrogenic activities. The nature of its action depends on several factors, including the duration of exposure, the specific tissue type, and the presence of other hormones or growth factors .

- Estrogen Receptor Binding : this compound binds to ERs, which can either stimulate or inhibit cellular responses depending on the context. This dual action is crucial in cancer therapies where modulation of estrogen signaling can lead to tumor growth inhibition.

- Cell Cycle Regulation : In breast cancer cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through mitochondrial pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of Toremifene:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It has a large volume of distribution (approximately 580 L), indicating extensive tissue binding.

- Protein Binding : About 92% of Toremifene is bound to serum albumin, with minor binding to other proteins .

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, leading to various metabolites that contribute to its biological effects .

Cellular Effects

This compound influences various cellular processes:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it inhibits the growth of MCF-7 breast cancer cells by blocking estrogen's proliferative effects .

- Gene Expression Modulation : The compound affects gene expression related to cell survival and proliferation, including oncogenes and growth factors.

- Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its antitumor efficacy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Clinical Study on Hormonal Effects :

- A double-blind, placebo-controlled study evaluated the effects of Toremifene on growth hormone (GH) secretion in older adults. Results indicated that Toremifene did not enhance GH secretion but significantly decreased insulin-like growth factor I (IGF-I) levels by approximately 20% .

- Table 1 summarizes key findings from this study:

Measurement Placebo Men Toremifene Men Placebo Women Toremifene Women Basal GH secretion (µg/L/10h) 3.8 ± 0.6 3.2 ± 0.5 5.6 ± 1.5 3.0 ± 1.1 Pulsatile GH secretion (µg/L) 15.9 ± 2.6 13.0 ± 1.7 19.2 ± 3.4 18.5 ± 2.6 Total GH secretion (µg/L) 19.7 ± 3.1 16.2 ± 2.0 24.9 ± 4.6 23.5 ± 3.5 - Antitumor Activity in Breast Cancer :

-

Comparative Analysis with Other SERMs :

- Research comparing Toremifene with other SERMs found that while all exhibited antiestrogenic properties, Toremifene's unique pharmacological profile allows for tissue-selective actions that can be beneficial in treating specific cancers without adversely affecting bone density or cardiovascular health .

Q & A

Basic Research Questions

Q. How can researchers synthesize Toremifene N-Oxide with high purity for preclinical studies?

- Methodology : Use ozonation under controlled pH conditions. At pH > pKa (~9.5), the neutral tertiary amine form of Toremifene reacts with ozone at a second-order rate constant of ~1.46 × 10⁸ M⁻¹s⁻¹, selectively forming the N-oxide derivative. Purification via reversed-phase HPLC with UV detection ensures ≥95% purity. Include NMR and LC-MS data for structural confirmation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Employ LC-MS/MS with deuterated internal standards (e.g., Meclizine-d8 N’-Oxide) to enhance accuracy. For plasma samples, use protein precipitation with acetonitrile followed by chromatographic separation on a C18 column. Validate methods per FDA guidelines, including specificity, linearity (1–500 ng/mL), and precision (CV <15%) .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound?

- Methodology : Cross-reference in vitro hepatocyte models (CYP3A4 induction assays) with clinical PK data. For example, auto-induction of CYP3A4 by Toremifene reduces parent drug exposure by ~14% after prolonged dosing, while N-demethyltoremifene (a major metabolite) increases by ~80%. Use population pharmacokinetic modeling to reconcile in vitro-in vivo extrapolation gaps .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s stability in aqueous solutions for pharmacological studies?

- Methodology : Conduct pH-dependent stability studies (pH 2–10) using accelerated degradation protocols. At pH 7.4 (physiological conditions), monitor N-oxide reversion to parent compound via UPLC-PDA. Add antioxidants (e.g., ascorbic acid) or lyophilize samples to mitigate degradation. Report degradation kinetics using Arrhenius plots for shelf-life predictions .

Q. What strategies resolve contradictions in this compound’s efficacy across age subgroups in clinical trials?

- Methodology : Perform post hoc analyses of Phase III trials stratified by age (e.g., <80 vs. ≥80 years). For younger cohorts, emphasize fracture risk reduction (vertebral fracture odds ratio: 0.35; p<0.001) and lipid profile improvements (LDL reduction: 21.3 mg/dL). Use multivariate regression to adjust for confounders like baseline BMD or concomitant medications .

Q. How can computational models predict this compound’s interactions with SARS-CoV-2 proteins?

- Methodology : Apply knowledge graph embedding (CoV-KGE) to identify protein targets (e.g., viral proteases). Validate via molecular docking simulations (AutoDock Vina) and MD trajectory analysis. Compare binding affinities with melatonin, which targets distinct nodes in the SARS-CoV-2 interactome. Prioritize in vitro antiviral assays (e.g., plaque reduction neutralization tests) .

Q. What experimental approaches validate this compound’s role in mitigating androgen deprivation therapy (ADT)-induced osteoporosis?

- Methodology : Use dual-energy X-ray absorptiometry (DXA) in ADT-treated prostate cancer patients. Compare lumbar spine BMD changes (toremifene: +1.3% vs. placebo: -1.1%; p<0.01) over 24 months. Supplement with serum biomarkers (CTX, P1NP) to assess bone turnover. Include fracture adjudication committees to minimize outcome reporting bias .

Methodological Considerations

- Data Reproducibility : Document experimental parameters (e.g., ozone concentration, pH, and reaction time) in supplemental materials. Adhere to Beilstein Journal guidelines for compound characterization (NMR, HRMS) and purity validation (HPLC chromatograms) .

- Conflict Resolution : For contradictory data (e.g., CYP3A4 auto-induction), conduct cross-study comparisons using standardized protocols (e.g., FDA-recommended hepatocyte assays) and meta-analytic tools (RevMan) .

- Ethical Reporting : Disclose all clinical trial measures, exclusions, and sample size calculations per CONSORT guidelines. Reference original studies (e.g., NCT00129142) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.